molecular formula C13H14ClF2N3O B2458761 2-Chloro-N-[[1-(difluoromethyl)benzimidazol-2-yl]methyl]-N-methylpropanamide CAS No. 2411295-22-0

2-Chloro-N-[[1-(difluoromethyl)benzimidazol-2-yl]methyl]-N-methylpropanamide

Cat. No. B2458761
CAS RN: 2411295-22-0
M. Wt: 301.72
InChI Key: PGSBHRAAYLBDDD-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They are a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .


Synthesis Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S, have been studied extensively . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .


Chemical Reactions Analysis

The difference in chemical shift (Δ δ = δ (DMSO-d6) − δ (CDCl3)) correlates with a molecule’s ability to act as a hydrogen-bond donor . Compounds bearing a CF2H group (A > 0.05) are better hydrogen-bond donors than their methylated analogues (A < 0.01) .

Mechanism of Action

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This property could potentially influence the mechanism of action of “2-Chloro-N-[[1-(difluoromethyl)benzimidazol-2-yl]methyl]-N-methylpropanamide”.

properties

IUPAC Name

2-chloro-N-[[1-(difluoromethyl)benzimidazol-2-yl]methyl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF2N3O/c1-8(14)12(20)18(2)7-11-17-9-5-3-4-6-10(9)19(11)13(15)16/h3-6,8,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSBHRAAYLBDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=NC2=CC=CC=C2N1C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[[1-(difluoromethyl)benzimidazol-2-yl]methyl]-N-methylpropanamide

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